molecular formula C18H17ClN6O2 B2983125 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone CAS No. 1396849-03-8

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2983125
CAS No.: 1396849-03-8
M. Wt: 384.82
InChI Key: AHIFLLFAFXARJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups including a tetrazole ring, a piperazine ring, and a phenyl ring. These functional groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the coupling of the phenyl rings, and the incorporation of the piperazine ring. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and piperazine rings suggests that the compound could have a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrazole ring is known to participate in a variety of reactions, including substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties .

Scientific Research Applications

Molecular Interaction and Conformational Analysis

One of the key areas of research involves the molecular interaction and conformational analysis of compounds similar to (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone. Studies such as those conducted by Shim et al. (2002) on analogous compounds highlight the significance of conformational analysis around specific moieties for understanding the steric binding interactions with receptors. These insights are crucial for the development of pharmacophore models and contribute to drug design by elucidating the structural requirements for receptor binding (Shim et al., 2002).

Antimicrobial Applications

The synthesis and evaluation of novel derivatives show variable and modest antimicrobial activities against bacteria and fungi. Studies, such as those by Patel et al. (2011), explore the antimicrobial potential of structurally similar compounds, laying the groundwork for further investigation into the use of this compound and its derivatives as potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Crystal Structure Analysis

Crystal structure analysis is another crucial area of research. For instance, the study by Revathi et al. (2015) on adducts comprising similar components demonstrates the importance of understanding the crystal structure for predicting compound stability and interactions. Such analyses contribute to the broader field of material science and pharmaceutical formulation by providing insights into the molecular arrangement and stability of compounds (Revathi et al., 2015).

Synthesis and Characterization of Novel Compounds

Research efforts like those by Shahana and Yardily (2020) focus on the synthesis and characterization of novel compounds with potential biological activities. Their work on similar compounds involves detailed spectral characterization and theoretical studies, which are essential for identifying new therapeutic agents with specific biological activities. Such studies pave the way for future pharmaceutical applications and drug discovery efforts (Shahana & Yardily, 2020).

Computational and Theoretical Chemistry

Computational and theoretical chemistry studies, as conducted by Karthik et al. (2021), provide insights into the molecular dynamics, stability, and reactivity of compounds. These studies are vital for predicting the behavior of novel chemical entities in biological systems and for the design of compounds with enhanced efficacy and safety profiles (Karthik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many compounds containing a tetrazole ring, a piperazine ring, and a phenyl ring are active in the central nervous system, so this compound could potentially have similar activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and its biological activity. Many compounds with similar structures are used as pharmaceuticals and are generally safe when used as directed, but they can also have side effects .

Future Directions

Future research on this compound could involve further studies of its synthesis, its physical and chemical properties, its biological activity, and its potential uses. This could include in vitro and in vivo studies to determine its mechanism of action and its potential therapeutic effects .

Properties

IUPAC Name

[2-(4-chlorophenyl)tetrazol-5-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2/c19-13-5-7-14(8-6-13)25-21-17(20-22-25)18(27)24-11-9-23(10-12-24)15-3-1-2-4-16(15)26/h1-8,26H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIFLLFAFXARJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.